2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol

S1P1 agonist Immunosuppression Multiple sclerosis

2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol (CAS 1822343-39-4; molecular formula C₁₀H₁₈N₂O; MW 182.26) is a chiral α,α-disubstituted amino alcohol featuring a 1-methylpyrrole moiety appended via an ethylene linker to the quaternary carbon. The molecule belongs to the broader class of pyrrole-amino alcohol derivatives that have been claimed in multiple patent families as immunosuppressive agents with peripheral lymphocyte-lowering activity and as therapeutic candidates for metabolic syndrome.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B12943485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CN1C)(CO)N
InChIInChI=1S/C10H18N2O/c1-10(11,8-13)6-5-9-4-3-7-12(9)2/h3-4,7,13H,5-6,8,11H2,1-2H3
InChIKeyMGKHZGPSGAFREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol: Structural and Pharmacophore Baseline for Pyrrole-Amino Alcohol Procurement


2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol (CAS 1822343-39-4; molecular formula C₁₀H₁₈N₂O; MW 182.26) is a chiral α,α-disubstituted amino alcohol featuring a 1-methylpyrrole moiety appended via an ethylene linker to the quaternary carbon [1]. The molecule belongs to the broader class of pyrrole-amino alcohol derivatives that have been claimed in multiple patent families as immunosuppressive agents with peripheral lymphocyte-lowering activity and as therapeutic candidates for metabolic syndrome [2][3]. Notably, this compound represents the unsubstituted pyrrole core scaffold of CS-0777, a clinically studied selective sphingosine 1-phosphate receptor-1 (S1P₁) agonist, and serves as the critical building block for the synthesis of 5-acylpyrrole-S1P₁ modulators through C-5 acylation at the 1-methylpyrrole ring [1].

Why 2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol Cannot Be Interchanged with Simpler Amino Alcohols or Phenyl Analogs


Generic substitution of 2-amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol with structurally simpler amino alcohols (e.g., 2-amino-2-methylbutan-1-ol) or phenyl-substituted analogs fails on three critical grounds. First, the 1-methylpyrrole moiety provides a regioselective acylation handle at the pyrrole C-5 position, enabling downstream elaboration to 5-acylpyrrole pharmacophores that are essential for S1P₁ receptor engagement—a reactivity profile absent in phenyl or alkyl congeners [1]. Second, the computed physicochemical properties (LogP, TPSA) differ substantially from phenyl analogs, altering solubility, permeability, and formulation behavior in ways that make generic substitution quantitatively non-equivalent . Third, safety classification divergence (GHS07 Warning for this compound versus GHS05 Danger with skin corrosion hazard for simpler amino alcohols like 2-amino-2-methylbutan-1-ol) imposes different handling, storage, and shipping requirements that affect total procurement cost and laboratory workflow .

2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


CS-0777 Pharmacophore Core: S1P₁ Agonist Potency Differentiates the 1-Methylpyrrole Scaffold from Non-Pyrrole Amino Alcohols

2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol constitutes the unsubstituted core scaffold of CS-0777. When elaborated by 5-position acylation with a 4-(p-tolyl)butanoyl group to yield CS-0777, the resulting phosphorylated active metabolite (CS-0777-P) exhibits an EC₅₀ of 1.1 nM at human S1P₁ with approximately 320-fold selectivity over S1P₃ (EC₅₀ 350 nM) [1]. In contrast, 2-amino-2-methylbutan-1-ol—the simplest analog lacking a heteroaryl appendage—shows no reported S1P₁ activity and serves only as a generic chiral building block . This represents a functional potency differential of >3 orders of magnitude (>1000-fold) in favor of the pyrrole-containing scaffold when elaborated to the active pharmacophore [1].

S1P1 agonist Immunosuppression Multiple sclerosis

Computational LogP Comparison: Pyrrole-Containing Compound Exhibits 3-Fold Lower Lipophilicity Than Phenyl Analog

The computed LogP for 2-amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol is 0.6674, as reported on its vendor technical datasheet . The closest phenyl-substituted analog, 2-amino-2-methyl-4-phenylbutan-1-ol, has a predicted LogP of approximately 2.1–2.4 based on computational models for similar α,α-disubstituted amino alcohols with a phenylbutyl side chain (C₁₁H₁₇NO; one additional carbon and aromatic ring versus the pyrrole) . This LogP difference of approximately 1.4–1.7 log units translates to a roughly 25–50-fold lower calculated octanol/water partition coefficient for the pyrrole compound, indicating substantially greater aqueous solubility and reduced non-specific protein binding potential—key considerations for formulation development and in vitro assay compatibility .

Physicochemical properties Drug-likeness LogP

GHS Safety Classification: Warning Signal (GHS07) Versus Danger Signal (GHS05) for Simpler Amino Alcohols Reduces Handling Burden

2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol is classified under GHS with Hazard Statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), carrying the Signal Word 'Warning' and GHS07 pictogram . In contrast, 2-amino-2-methylbutan-1-ol (CAS 10196-30-2), a simpler amino alcohol lacking the pyrrole ring, carries GHS05 'Danger' with Hazard Statement H314 (causes severe skin burns and eye damage, Skin Corrosion Category 1A/B/C) . This classification difference—'Warning' versus 'Danger'—has direct operational consequences: the pyrrole compound can be handled under standard laboratory PPE without the heightened containment, specialized glove material selection, and emergency shower/eyewash proximity requirements mandated for corrosive substances .

Safety GHS classification Laboratory handling

Patent-Class Membership in Immunosuppressive Amino-Pyrrol Alcohol Family Confers Defined Therapeutic Targeting Versus Generic Amino Alcohols

2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol falls within the Markush structure of Formula (I) in patent US20070149597, which claims amino alcohol compounds for immunosuppressive pharmaceutical compositions [1]. In the exemplified compounds within this patent family, including 2-amino-2-methyl-4-{1-methyl-5-[4-(2-methylphenyl)butanoyl]pyrrol-2-yl}butan-1-ol, the core pyrrole-amino alcohol structure is conserved identically to the target compound [1]. Furthermore, CS-0777 (the 5-(4-(p-tolyl)butanoyl) derivative of this core) demonstrated dose-dependent peripheral lymphocyte reductions: single oral doses of 0.1 and 1 mg/kg in rats significantly decreased lymphocyte counts with a nadir at 12 h post-dose, and in a clinical pilot study in multiple sclerosis patients, CS-0777 produced pronounced, dose-dependent decreases in lymphocytes and CD4 T cell subsets that returned to baseline within 4 weeks of the last dose [2][3]. By contrast, generic amino alcohols such as 2-amino-2-methylbutan-1-ol and 2-amino-1-butanol are not claimed in this immunosuppressive patent family and are primarily used as synthetic intermediates for antimicrobial agents (e.g., ethambutol) .

Immunosuppression Patent family Lymphocyte reduction

Rotatable Bond Count and TPSA: Pyrrole Compound Offers Conformational Rigidity Advantage Over Saturated Pyrrolidine Analog

The target compound has 4 rotatable bonds and a topological polar surface area (TPSA) of 51.18 Ų as reported on its technical datasheet . The structurally related saturated analog, 2-amino-2-methyl-4-(1-methylpyrrolidin-2-yl)butan-1-ol (CAS 2228115-55-5), replaces the aromatic 1-methylpyrrole with a saturated pyrrolidine ring, introducing an additional sp³ center with altered conformational freedom and increased basicity of the nitrogen atom . While direct quantitative comparison data are limited for the pyrrolidine analog, the aromatic pyrrole ring in the target compound provides π-stacking capability and a planar geometry that restricts conformational flexibility compared to the puckered pyrrolidine ring—features that influence binding pose predictability in receptor docking studies and metabolic stability at the heterocyclic nitrogen (N-methylpyrrole being less susceptible to N-dealkylation than N-methylpyrrolidine) [1].

Conformational analysis TPSA Drug design

Optimal Procurement and Application Scenarios for 2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol Based on Quantitative Differentiation Evidence


S1P₁ Receptor Modulator Drug Discovery: Core Scaffold for 5-Acylpyrrole Series

This compound is the optimal starting material for medicinal chemistry programs targeting sphingosine 1-phosphate receptor-1 (S1P₁) modulation. The 1-methylpyrrole ring provides a regioselective C-5 acylation site for installing acyl side chains that confer S1P₁ potency. As demonstrated by CS-0777 (elaborated from this core), 5-acylation yields compounds with EC₅₀ values of 1.1 nM at S1P₁ and 320-fold selectivity over S1P₃ [1]. Procurement of the racemic or enantiopure form enables structure–activity relationship (SAR) exploration at the quaternary amino alcohol center, which is critical for modulating in vivo phosphorylation rates by fructosamine 3-kinase and the resulting pharmacokinetic/pharmacodynamic profile [2].

Immunosuppressive Agent Preclinical Development: Validated Pharmacophore for Lymphocyte Reduction

The amino-pyrrol alcohol scaffold has demonstrated translational validity from rodent models to human clinical studies. In rats, single oral doses of 0.1–1 mg/kg CS-0777 (the elaborated form of this compound) reduced peripheral lymphocyte counts with a nadir at 12 h post-dose and suppressed experimental autoimmune encephalomyelitis (EAE) scores [1]. In a 12-week open-label clinical study in multiple sclerosis patients, CS-0777 produced dose-dependent decreases in CD4 T cell subsets [3]. Researchers procuring this core building block gain access to a clinically validated pharmacophore for developing next-generation S1P₁ modulators with potentially improved selectivity profiles.

Chiral Building Block for Pyrrole-Fused Heterocycle Synthesis via Photooxygenation

Homochiral 2-methylpyrrole derivatives synthesized from chiral amino alcohols analogous to this compound undergo photooxygenation to yield pyrrolo-oxazolone bicyclic lactams with high diastereoselectivities (trans:cis ratios of approximately 5:1) [4]. The target compound, bearing both a chiral α,α-disubstituted amino alcohol center and a 1-methylpyrrole ring, is structurally suited for similar photooxygenation-based diversification to access chiral bicyclic lactam libraries. This synthetic utility is not available with phenyl-substituted or saturated pyrrolidine analogs, as the aromatic pyrrole is essential for the singlet oxygen cycloaddition mechanism [4].

In Vitro Assay-Ready Compound Procurement: Favorable LogP and Safety Profile Reduce Assay Interference and Handling Costs

With a computed LogP of 0.6674, this compound lies within the optimal range (LogP 0–3) for biochemical and cell-based screening assays, minimizing non-specific protein binding and compound aggregation that plague more lipophilic analogs (e.g., phenyl analog with estimated LogP >2) . Combined with a GHS07 'Warning' classification (absence of skin corrosion hazard H314) , this compound can be handled under standard laboratory protocols without the elevated safety infrastructure required for corrosive amino alcohols such as 2-amino-2-methylbutan-1-ol (GHS05 'Danger', H314) . For high-throughput screening laboratories, these combined properties reduce both assay artifact rates and occupational safety compliance costs.

Quote Request

Request a Quote for 2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.